An In-depth Technical Guide to 2-tert-Butylcyclohexanone: Chemical Properties and Structure
An In-depth Technical Guide to 2-tert-Butylcyclohexanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and conformational analysis of 2-tert-Butylcyclohexanone. The content herein is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and structural visualizations to support advanced research and development activities.
Core Chemical and Physical Properties
2-tert-Butylcyclohexanone is a cyclic ketone characterized by a cyclohexane (B81311) ring substituted with a carbonyl group and a sterically demanding tert-butyl group at the alpha position. Its chemical behavior and physical properties are significantly influenced by the conformational constraints imposed by the bulky tert-butyl substituent.
Data Summary
The following table summarizes the key quantitative properties of 2-tert-Butylcyclohexanone for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2-tert-butylcyclohexan-1-one | [1][2] |
| CAS Number | 1728-46-7 | [1][3][4] |
| Molecular Formula | C₁₀H₁₈O | [1][3][5] |
| Molecular Weight | 154.25 g/mol | [1][3][5] |
| Appearance | Clear colorless to light yellow-greenish liquid | [3] |
| Boiling Point | 62.5 °C at 4 mm Hg | [6] |
| Density | 0.896 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.457 | [6] |
| Solubility | Insoluble in water; soluble in organic solvents | [3] |
Molecular Structure and Conformational Analysis
The structure of 2-tert-Butylcyclohexanone is defined by the cyclohexane ring, which predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural feature is the large tert-butyl group attached to the carbon adjacent to the carbonyl group.
Due to its significant steric bulk, the tert-butyl group has a strong preference for the equatorial position. When forced into an axial position, it experiences severe steric hindrance from the axial hydrogens at the C4 and C6 positions. This destabilizing interaction, known as a 1,3-diaxial interaction, is so energetically unfavorable that the equilibrium lies almost entirely toward the conformer with the equatorial tert-butyl group.[7][8] This phenomenon is often referred to as a "conformational lock," effectively restricting the flexibility of the cyclohexane ring.
The following diagram illustrates the conformational equilibrium between the two chair forms of 2-tert-Butylcyclohexanone.
Caption: Conformational equilibrium of 2-tert-Butylcyclohexanone.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-tert-Butylcyclohexanone are crucial for reproducible research. The following protocols are adapted from established procedures for similar compounds.
Synthesis Protocol: Oxidation of 2-tert-Butylcyclohexanol (B1585498)
A common method for synthesizing 2-tert-Butylcyclohexanone is the oxidation of its corresponding alcohol, 2-tert-butylcyclohexanol.[9][10] Jones oxidation is a frequently employed method for this transformation.
Materials:
-
2-tert-butylcyclohexanol
-
Acetone (B3395972) (reagent grade)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-tert-butylcyclohexanol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to green/brown.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the excess oxidant by adding isopropyl alcohol dropwise until the brown color disappears.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-tert-Butylcyclohexanone.
-
The crude product can be further purified by distillation under reduced pressure.
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [3][4]
-
Sample Preparation: Dissolve 5-10 mg of purified 2-tert-Butylcyclohexanone in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse.
-
Parameters: 30° pulse width, relaxation delay of 1.0 s, acquisition time of 2-3 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Mode: Proton-decoupled.
-
Parameters: 45° pulse width, relaxation delay of 2.0 s. The carbonyl carbon should appear in the characteristic region of 190-215 ppm.[11]
-
2. Infrared (IR) Spectroscopy [12][13]
-
Sample Preparation: As 2-tert-Butylcyclohexanone is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition:
3. Gas Chromatography-Mass Spectrometry (GC-MS) [14][15]
-
Sample Preparation: Prepare a dilute solution of 2-tert-Butylcyclohexanone (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 80 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Analysis: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure.
-
Logical Workflow for Synthesis and Characterization
The synthesis and subsequent structural validation of 2-tert-Butylcyclohexanone follow a logical experimental progression.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. benchchem.com [benchchem.com]
- 15. uoguelph.ca [uoguelph.ca]
